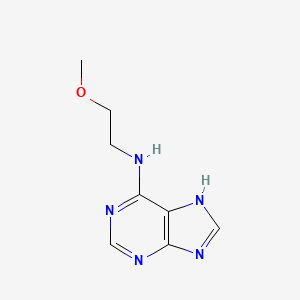

N-(2-methoxyethyl)-9H-purin-6-amine

Description

N-(2-Methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative characterized by a 2-methoxyethyl substituent at the N6-position of the purine scaffold. Purines are critical in biological systems, serving as components of nucleic acids and signaling molecules (e.g., ATP, cAMP) . This compound’s structural uniqueness lies in its hydrophilic 2-methoxyethyl group, which may enhance solubility compared to alkyl or aryl-substituted analogs.

Properties

Molecular Formula |

C8H11N5O |

|---|---|

Molecular Weight |

193.21 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-7H-purin-6-amine |

InChI |

InChI=1S/C8H11N5O/c1-14-3-2-9-7-6-8(11-4-10-6)13-5-12-7/h4-5H,2-3H2,1H3,(H2,9,10,11,12,13) |

InChI Key |

KXWIXAUYMFNOKC-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Preparation Methods

- Synthetic routes for N-(2-methoxyethyl)-9H-purin-6-amine involve specific chemical reactions. Unfortunately, detailed literature on its synthesis is limited. it can be prepared through organic synthesis methods.

- Industrial production methods may vary depending on the specific application, but they likely involve efficient and scalable processes.

Chemical Reactions Analysis

- N-(2-methoxyethyl)-9H-purin-6-amine can undergo various reactions:

Substitution reactions: It may participate in nucleophilic substitution reactions due to the presence of the amino group.

Oxidation and reduction: These reactions can modify the purine ring.

Common reagents: Alkylating agents, nucleophiles, and oxidizing/reducing agents.

Major products: Derivatives of this compound, such as alkylated or oxidized forms.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for potential biological activities (e.g., antiviral, anticancer).

Medicine: Possible applications in drug discovery.

Industry: May find use in specialty chemicals or pharmaceuticals.

Mechanism of Action

- The exact mechanism remains elusive, but it likely interacts with cellular pathways related to purine metabolism or nucleic acid synthesis.

- Molecular targets could include enzymes involved in purine biosynthesis or receptors affected by purine derivatives.

Comparison with Similar Compounds

Key Observations :

Challenges :

- Competing N7/N9 alkylation may require regioselective control, often achieved through steric or electronic directing groups .

Physicochemical Properties

Predicted properties for this compound, inferred from analogs:

Notes:

- The 2-methoxyethyl group likely reduces logP compared to aryl-substituted derivatives, aligning with trends observed in methoxyquinazoline analogs .

Biological Activity

N-(2-methoxyethyl)-9H-purin-6-amine is a purine derivative that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and receptor modulation. This article provides a comprehensive overview of the compound's biological activity, including its structure, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a purine core with a methoxyethyl substituent, which enhances its solubility and potential biological interactions. Its molecular formula is with a molecular weight of approximately 181.20 g/mol. The structural characteristics suggest potential interactions with various biological macromolecules, including enzymes and receptors involved in nucleotide metabolism and cellular signaling pathways.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with cellular pathways related to purine metabolism or nucleic acid synthesis. Potential molecular targets include:

- Adenosine Receptors : Preliminary studies indicate that the compound may interact with adenosine receptors, which play significant roles in inflammation and cancer progression.

- Enzymes in Nucleotide Metabolism : Its structural similarity to natural purines suggests potential inhibition or modulation of enzymes involved in nucleotide synthesis.

Biological Activity

Research highlights several notable biological activities associated with this compound:

- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, potentially making it a candidate for anti-inflammatory drug development.

- Anticancer Activity : Initial studies suggest that it may possess anticancer properties, although further research is required to confirm these effects and elucidate the underlying mechanisms.

Binding Affinity and Kinetic Studies

Research has focused on the binding affinity of this compound to various receptors. A study examining similar purine derivatives found that compounds with methoxy substitutions exhibited significant binding affinities to human adenosine A3 receptors (hA3R), suggesting that this compound may also demonstrate comparable affinities .

| Compound | pK_i (nM) | k_on (M⁻¹ s⁻¹) | k_off (s⁻¹) | Residence Time (min) |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD |

Note: Specific values for this compound are yet to be determined.

Case Studies

- Inhibition Studies : In vitro assays demonstrated that this compound can inhibit specific enzymes involved in purine metabolism. These findings suggest its potential as a therapeutic agent targeting metabolic disorders.

- Cellular Assays : Preliminary cellular assays indicate that treatment with this compound leads to altered cell proliferation rates in cancer cell lines, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.